N-(4-acetylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
Description
N-(4-acetylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by three key substituents:
- 2-Methoxy group: Enhances electron-donating properties and influences molecular polarity.
- N-(4-acetylphenyl): An acetyl-substituted aromatic moiety, which may modulate solubility and receptor-binding affinity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S2/c1-12(21)13-3-5-14(6-4-13)19-29(25,26)17-11-15(7-8-16(17)27-2)20-18(22)9-10-28(20,23)24/h3-8,11,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRKDYPQATZKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(R)-5-(2-Aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide [(R)-5]
Structural Features :
- Core : 2-Methoxybenzenesulfonamide backbone.
- Substituents: N-(tert-butyl): A bulky alkyl group increasing lipophilicity (logP). 5-(2-Aminopropyl): A chiral amine side chain introduced via biocatalytic methods (lipases, alcohol dehydrogenases) .
Comparison :
- Bioactivity: The tert-butyl group may enhance membrane permeability compared to the acetylphenyl group, while the aminopropyl chain introduces basicity, affecting pH-dependent solubility .
2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides (19–26)
Structural Features :
- Core : Benzenesulfonamide with 4-chloro and 5-methyl substituents.
- Substituents: 2-Alkylthio group: Variable alkyl chains (e.g., methyl, ethyl) influencing steric bulk. Phthalazin-2-yl imino group: A planar heterocycle capable of π-π stacking .
Comparison :
- Electronic Effects : The chloro and methyl groups are electron-withdrawing and donating, respectively, contrasting with the methoxy group in the target compound.
- Synthesis : Prepared via condensation in acetic acid or dioxane, suggesting higher reaction temperatures compared to biocatalytic approaches .
2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Structural Features :
- Core : Oxazole-sulfonyl hybrid scaffold.
- N-(2-methoxyphenyl)acetamide: Introduces a secondary amide and methoxy group .
Comparison :
- Reactivity : The bromine atom may enhance metabolic stability compared to the acetyl group in the target compound.
- Solubility: The oxazole ring and acetamide moiety could reduce hydrophobicity relative to the isothiazolidinone dioxido system .
Comparative Data Table
Key Research Findings
- Structural Rigidity: The isothiazolidinone dioxido group in the target compound likely imposes greater conformational constraints than the flexible alkylthio or aminopropyl chains in analogs .
- Synthetic Strategies : Biocatalytic methods (e.g., for (R)-5) offer enantioselectivity advantages over traditional organic synthesis, which may involve harsher conditions .
- Solubility and Bioavailability : The acetylphenyl group balances hydrophobicity, whereas tert-butyl (in (R)-5) and bromophenyl (in ’s compound) may skew logP unfavorably .
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